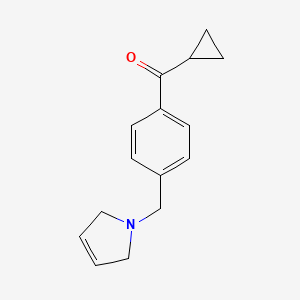

Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a ketone derivative featuring a cyclopropyl group attached to a phenyl ring, which is further substituted with a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety.

The phenylmethanone core provides a planar scaffold, while the cyclopropyl group introduces steric and electronic effects due to its strained three-membered ring. The dihydro pyrrole substituent may enhance solubility or participate in hydrogen bonding, depending on its protonation state.

Properties

IUPAC Name |

cyclopropyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-15(14-7-8-14)13-5-3-12(4-6-13)11-16-9-1-2-10-16/h1-6,14H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXCDAIUBDAOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643058 | |

| Record name | Cyclopropyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-81-3 | |

| Record name | Cyclopropyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopropyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 215.27 g/mol

- CAS Number : 64987-82-2

The structure features a cyclopropyl group attached to a phenyl ring that is further substituted with a pyrrol moiety. This unique arrangement is believed to contribute to its biological activity.

Antioxidant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain phenolic compounds can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders and skin protection against oxidative stress .

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of various cancer cell lines. For example, compounds with similar structural motifs have shown IC values in the low micromolar range against colon carcinoma cells (HCT-15), indicating promising anticancer activity .

Case Study 1: Tyrosinase Inhibition

A study focusing on the inhibition of tyrosinase by phenolic compounds reported that several derivatives exhibited potent inhibitory effects. The most active compound in their series showed an IC value of approximately 10 µM, demonstrating its potential as an anti-melanogenic agent .

| Compound | IC (µM) | Activity |

|---|---|---|

| Compound A | 10 | Strong Inhibitor |

| Compound B | 25 | Moderate Inhibitor |

| Compound C | 50 | Weak Inhibitor |

Case Study 2: Anticancer Efficacy

In another study, derivatives were tested against multiple cancer cell lines, including A-431 and Jurkat cells. The results indicated that some compounds had an IC below 5 µM, showcasing their potential as effective anticancer agents.

| Cell Line | Compound | IC (µM) |

|---|---|---|

| A-431 | Compound D | 4.5 |

| Jurkat | Compound E | 3.2 |

| HCT-15 | Compound F | 6.0 |

The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in metabolic pathways. For instance, the inhibition of tyrosinase suggests that the compound could disrupt melanin production, while its anticancer properties may be linked to apoptosis induction in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant analog is (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone (CAS 898764-43-7), which replaces the cyclopropyl group with a trifluoromethyl (-CF₃) substituent . Other listed compounds (e.g., methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate) share less structural overlap and are excluded from this analysis.

Table 1: Structural and Hypothetical Property Comparison

| Property | Target Compound (Cyclopropyl) | Analog (Trifluoromethyl) |

|---|---|---|

| Molecular Formula | C₁₆H₁₇NO | C₁₇H₁₄F₃NO |

| Substituent | Cyclopropyl | Trifluoromethyl |

| Molecular Weight (g/mol) | ~239.32 | ~323.30 |

| Predicted logP (Lipophilicity) | ~2.8 (moderate) | ~3.5 (higher) |

| Electronic Effects | Electron-donating (cyclopropyl) | Electron-withdrawing (-CF₃) |

| Steric Effects | Moderate (rigid, strained) | Low (linear -CF₃) |

Substituent Effects

- Its electron-donating nature may increase electron density on the phenyl ring, favoring interactions with electrophilic binding sites.

- Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This could improve metabolic stability and membrane permeability due to increased lipophilicity .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Methods like those described by Lee, Yang, and Parr could predict electron density distributions, aiding in understanding substituent effects on reactivity and binding.

- Crystallography : SHELX software is widely used for small-molecule structure determination, suggesting that crystallographic data for these compounds (if available) would clarify bond angles and torsional strain.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.